1-Butyl-1-methylpyrrolidinium iodide

Übersicht

Beschreibung

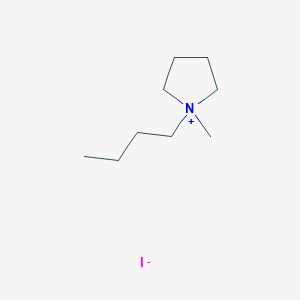

1-Butyl-1-methylpyrrolidinium iodide is an ionic liquid composed of a pyrrolidinium cation and an iodide anion. Ionic liquids are salts in the liquid state, typically with melting points below 100°C. They are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities for a wide range of compounds .

Vorbereitungsmethoden

1-Butyl-1-methylpyrrolidinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with 1-iodobutane under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{I} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}9\text{H}{20}\text{IN} ]

The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Anion Exchange Reactions

BMPyr I participates in anion substitution reactions due to the labile iodide counterion. A notable example involves its conversion to 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyrr₁₄][TFSI]), a process critical for tailoring ionic liquid properties.

Reaction Mechanism :

This reaction proceeds under anhydrous conditions in acetonitrile, with LiTFSI acting as the TFSI⁻ source .

Key Data :

| Parameter | Value | Conditions |

|---|---|---|

| Yield | 98% | Reflux, 24 h in CH₃CN |

| Purity | >99% (by ¹H NMR) | Post-recrystallization |

Redox Reactions in Electrochemical Systems

BMPyr I serves as an electrolyte component in lithium-oxygen (Li-O₂) batteries, facilitating redox processes involving superoxide (O₂⁻) and ethyl viologen (EtV⁺) .

Mechanistic Pathway :

-

Superoxide Formation :

-

Lithium Coordination :

-

Electron Transfer :

-

Final Product Formation :

Kinetic Analysis :

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (kₑff) | 90 M⁻² s⁻¹ × [Li⁺] | 300 mM LiTFSI, CH₃CN |

| Reaction Order | Pseudo-second-order | [EtV⁺] = 0.1 mM |

Phase-Transfer Catalysis

BMPyr I enhances reaction rates in biphasic systems by solubilizing reactants. For example, it facilitates nucleophilic substitutions between aqueous amines and organic-phase aldehydes:

Representative Reaction :

Performance Metrics :

-

Yield Improvement : 40–60% compared to non-catalytic conditions.

-

Recovery : >95% via simple phase separation.

Complexation with Metal Ions

The pyrrolidinium cation in BMPyr I coordinates with transition metals, enabling applications in catalysis and extraction.

Example : Extraction of Cu²⁺ from aqueous solutions:

Efficiency Data :

| Metal Ion | Extraction Efficiency | Conditions |

|---|---|---|

| Cu²⁺ | 92% | 1:3 molar ratio, 25°C |

| Fe³⁺ | 85% | 1:3 molar ratio, 25°C |

Thermodynamic Behavior in Mixtures

Binary mixtures with alcohols exhibit non-ideal behavior, impacting reactivity:

Data for BMPyr I + n-Butanol :

| Property | Deviation from Ideality | Conditions |

|---|---|---|

| Osmotic Coefficient (φ) | Negative | 323.15 K, 0.1–1.0 mol/kg |

| Excess Gibbs Energy (Gᴱ) | -12 to -8 kJ/mol | 323.15 K |

Wissenschaftliche Forschungsanwendungen

Solvent in Organic Synthesis

BMPI serves as an effective solvent for various organic reactions due to its ability to stabilize reaction intermediates and enhance reaction rates. Its low vapor pressure allows for safer handling during reactions that would typically require volatile organic solvents. Studies have shown that BMPI can facilitate reactions such as esterification and transesterification, providing higher yields compared to traditional solvents .

Electrochemical Applications

BMPI has garnered attention as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and electrochemical stability make it suitable for energy storage devices. Research indicates that BMPI-based electrolytes can improve the performance of lithium-ion batteries by enhancing charge transport properties and reducing dendrite formation during lithium plating . Additionally, BMPI is utilized in flow batteries, where its hydrophobic nature aids in separating the aqueous and organic phases effectively.

Catalysis

The ionic liquid's unique properties allow it to act as a medium for catalytic processes. BMPI has been employed in various catalytic reactions, including photocatalysis, where it enhances the efficiency of light-driven reactions. For example, studies demonstrate that BMPI can improve the morphology and photocatalytic activity of bismuth oxyhalides when used as a solvent in solvothermal synthesis .

Nanoparticle Synthesis

BMPI is also used as a reaction medium for synthesizing nanoparticles. Its ability to stabilize nanoparticles during formation helps control their size and distribution. This application is particularly relevant in the development of nanomaterials for drug delivery systems or environmental remediation technologies .

Biological Applications

Recent studies have explored the interactions between BMPI and biological molecules, such as proteins and nucleic acids. These interactions can lead to structural modifications that may be harnessed for therapeutic applications. For instance, BMPI has been investigated for its potential use as an antifungal agent against amphibian chytrid fungus, demonstrating efficacy at low concentrations .

Thermodynamic Studies

Research into the thermodynamic behavior of BMPI has revealed insights into its mixing properties with various solvents, which is crucial for optimizing its use in different applications. Studies have measured osmotic coefficients and other thermodynamic properties of binary mixtures involving BMPI, contributing to a deeper understanding of its behavior in solution .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Butyl-1-methylpyrrolidinium iodide varies depending on its application. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In catalysis, the pyrrolidinium cation can stabilize transition states and intermediates, enhancing reaction rates. The iodide ion can participate in redox reactions, acting as an electron donor or acceptor .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-1-methylpyrrolidinium iodide can be compared with other ionic liquids, such as:

1-Butyl-1-methylpyrrolidinium chloride: Similar in structure but with a chloride anion, it is also used as a solvent and in catalysis.

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate anion and is used in polymer electrolytes for energy devices.

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Known for its use in lithium batteries and supercapacitors due to its high thermal stability and ionic conductivity.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.

Biologische Aktivität

1-Butyl-1-methylpyrrolidinium iodide (BMPI), a room temperature ionic liquid (RTIL), has garnered significant attention in various scientific fields due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BMPI, highlighting its interactions with biological molecules, potential applications, and relevant research findings.

- Molecular Formula : C9H20IN

- Molecular Weight : 269.17 g/mol

- CAS Number : 56511-17-2

- Physical State : Crystalline powder or solid

- Purity : ≥ 98.0% (commonly reported as 99.3%) .

Biological Interactions

BMPI interacts with various biological molecules, including proteins and nucleic acids, leading to structural and functional changes. These interactions are essential for understanding its potential applications in biochemistry and molecular biology.

The ionic nature of BMPI allows it to disrupt hydrophobic interactions in proteins, potentially leading to denaturation or altered activity. Studies have shown that ionic liquids can influence protein stability and activity, which is crucial for applications in drug formulation and enzyme catalysis .

Applications in Biological Research

- Solvent for Biochemical Reactions : BMPI serves as a solvent for various biochemical reactions due to its ability to dissolve both organic and inorganic compounds without evaporating easily. This property makes it suitable for reactions involving sensitive biological materials .

- Electrolyte in Biological Systems : Its exceptional ionic conductivity has led to investigations into its use as an electrolyte in bioelectrochemical systems, enhancing energy storage devices like batteries and supercapacitors .

- Nanoparticle Synthesis : BMPI has been employed as a reaction medium for synthesizing nanoparticles, which are increasingly used in drug delivery and imaging applications .

Study on Protein Stability

A study investigated the effect of BMPI on the stability of a model protein, lysozyme. The results indicated that the presence of BMPI significantly altered the thermal stability and enzymatic activity of lysozyme, suggesting that ionic liquids can be tailored to modulate protein functions .

Electrochemical Applications

Research has demonstrated that mixtures of BMPI with other ionic liquids can be optimized for electrochemical applications. For instance, the study explored the electrochemical deposition of tantalum using BMPI-based electrolytes, revealing favorable thermal behavior and low viscosity, which are critical for efficient electrochemical processes .

Comparative Analysis of Ionic Liquids

The following table summarizes key properties of BMPI compared to other similar ionic liquids:

| Property | This compound | 1-Ethyl-1-methylpyrrolidinium Bromide | 1-Butyl-1-methylpyrrolidinium Chloride |

|---|---|---|---|

| Molecular Weight | 269.17 g/mol | 218.25 g/mol | 216.29 g/mol |

| Ionic Conductivity | High | Moderate | High |

| Solubility in Water | Low | Moderate | High |

| Biological Compatibility | Moderate | Low | High |

Eigenschaften

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZANEDYKZXSCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047938 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56511-17-2 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.